(5Z)-5-benzylidene-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-(PHENYLMETHYLIDENE)-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with phenylmethylidene and prop-2-en-1-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(PHENYLMETHYLIDENE)-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(PHENYLMETHYLIDENE)-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce reduced derivatives of the compound.
Scientific Research Applications
(5Z)-5-(PHENYLMETHYLIDENE)-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5Z)-5-(PHENYLMETHYLIDENE)-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Triazolothiazoles: Compounds with similar core structures but different substituents.
Phenylmethylidene derivatives: Compounds with similar phenylmethylidene groups but different core structures.
Prop-2-en-1-yloxy derivatives: Compounds with similar prop-2-en-1-yloxy groups but different core structures.
Uniqueness
The uniqueness of (5Z)-5-(PHENYLMETHYLIDENE)-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H15N3O2S |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-2-(4-prop-2-enoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H15N3O2S/c1-2-12-25-16-10-8-15(9-11-16)18-21-20-23(22-18)19(24)17(26-20)13-14-6-4-3-5-7-14/h2-11,13H,1,12H2/b17-13- |
InChI Key |
KRDMZAOKJCUEBI-LGMDPLHJSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CC=C4)/SC3=N2 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4)SC3=N2 |
Origin of Product |
United States |
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